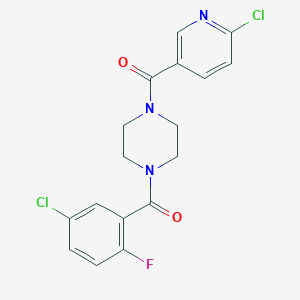

![molecular formula C13H18F3N3O B2736681 N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide CAS No. 882672-14-2](/img/structure/B2736681.png)

N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is an amide derived from acetic acid. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative, followed by various functional group interconversions and substitutions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino groups might participate in acid-base reactions, the acetamide group could undergo hydrolysis, and the trifluoromethyl group could be involved in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amides and amines would likely make it soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds

N-halogeno compounds like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] are synthesized for use as electrophilic fluorinating agents. These compounds, including derivatives of N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide, can fluorinate various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Versatile Intermediates in Organic Synthesis

N-Acyl-3,3-difluoro-2-oxoindoles, derived from reactions involving compounds like this compound, are used to produce a variety of products, including 2-(2-amidoacyl)-2,2-difluoroacetic acids and difluorothiosemicarbazide derivatives (Boechat et al., 2008).

Chemoselective Acetylation in Drug Synthesis

These compounds are used in chemoselective acetylation processes, crucial for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, used in antimalarial drug synthesis (Magadum & Yadav, 2018).

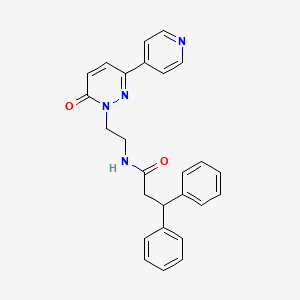

Biological and Pharmacological Research

Crop Plant Protection

Certain derivatives, like Mefluidide (a similar compound), have been explored for protecting chilling-sensitive plants like cucumber and corn from chilling injury, demonstrating potential agricultural applications (Tseng & Li, 1984).

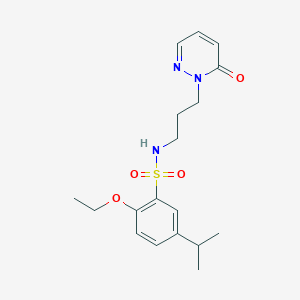

Cholinesterase Inhibition Studies

N-aryl derivatives of similar acetamide compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, important in neurological research (Riaz et al., 2020).

Anticonvulsant Activities

The structure and stereochemistry of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, structurally related to this compound, are studied for their potential anticonvulsant activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Molecular and Crystal Structure Analysis

Crystal Structure Determination

Studies on the crystal structures of amide derivatives, including those similar to this compound, provide insights into the molecular interactions and structural orientation important in medicinal chemistry (Kalita & Baruah, 2010).

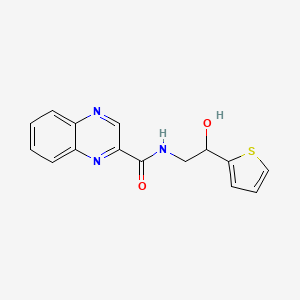

Anticancer Drug Synthesis and Docking Analysis

Research involving the synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide contributes to the development of new anticancer drugs (Sharma et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-3-19(4-2)8-12(20)18-11-6-5-9(7-10(11)17)13(14,15)16/h5-7H,3-4,8,17H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGLEIFYPMSWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine](/img/structure/B2736619.png)